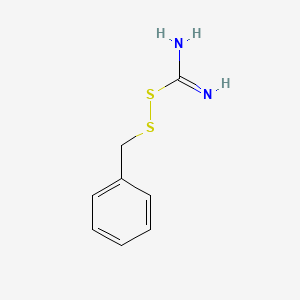

S-Benzylthioisothiourea

Description

Structure

3D Structure

Properties

CAS No. |

28356-14-1 |

|---|---|

Molecular Formula |

C8H10N2S2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

benzylsulfanyl carbamimidothioate |

InChI |

InChI=1S/C8H10N2S2/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) |

InChI Key |

DFXJMJHWFFKBFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSSC(=N)N |

Canonical SMILES |

C1=CC=C(C=C1)CSSC(=N)N |

Other CAS No. |

28356-14-1 |

Synonyms |

S-benzylthioisothiourea |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S Benzylthioisothiourea

Established Synthetic Pathways for S-Benzylthioisothiourea and its Core Structure

The synthesis of S-benzylthioisothiourea and its foundational isothiouronium salt is rooted in the principles of nucleophilic substitution, where the sulfur atom of thiourea (B124793) acts as the nucleophile.

The most conventional and widely documented method for preparing the S-benzylisothiouronium salt, the immediate precursor to the free base, is the direct S-alkylation of thiourea. This reaction typically involves treating thiourea with benzyl (B1604629) chloride.

The primary precursors for this synthesis are:

Thiourea (CH₄N₂S): The source of the isothiourea core structure.

Benzyl Chloride (C₇H₇Cl): The electrophilic agent that introduces the benzyl group onto the sulfur atom.

Solvent: Ethanol (B145695) is commonly used as the reaction medium. prepchem.comorgsyn.org

The reaction proceeds by heating a mixture of thiourea and benzyl chloride in ethanol under reflux. prepchem.comorgsyn.org This process yields the S-benzylisothiouronium chloride salt, which precipitates from the solution upon cooling. prepchem.com This salt is often stable and can be isolated as a white solid in nearly quantitative yield. prepchem.comorgsyn.org The free base, S-Benzylthioisothiourea, can then be generated by neutralizing this salt with a suitable base.

Reaction Scheme:

Researchers have explored several refinements to the classical synthesis to improve yields, reduce reaction times, and simplify procedures. One key area of optimization involves the choice and amount of base used in subsequent reactions or one-pot syntheses. For instance, in a model reaction between benzyl chloride and thiourea to produce benzyl thioether (which proceeds through the isothiouronium intermediate), sodium hydroxide (B78521) (NaOH) was found to be more effective than sodium carbonate (Na₂CO₃). tandfonline.com A strongly basic aqueous medium can enhance the rate of reaction by promoting the formation of the S-alkylisothiouronium salt. tandfonline.com

Further studies indicated that the amount of base could be optimized. In one example, the molar equivalent of NaOH was reduced significantly without a major loss in product yield, demonstrating an improvement in material efficiency. tandfonline.com

Another refinement is the development of one-pot procedures that avoid the need to isolate the intermediate isothiouronium salt. arkat-usa.org In these methods, the thiolate anion is generated in-situ from the reaction of a benzyl halide and thiourea, and can then be immediately reacted with a second electrophile in the same reaction vessel. arkat-usa.org This approach streamlines the synthesis and, importantly, avoids the handling of malodorous thiol intermediates that would be formed if the isothiouronium salt were fully hydrolyzed and protonated. arkat-usa.org

Table 1: Effect of Base on the Reaction of Benzyl Chloride and Thiourea This table is based on data for a model reaction where the isothiouronium intermediate is further converted.

Rational Design and Synthesis of S-Benzylthioisothiourea Analogues and Derivatives

The S-benzylthioisothiourea scaffold is a versatile template for chemical modification, allowing for the rational design of analogues with tailored properties.

Structural diversification is primarily achieved through three main strategies:

N-Substitution: The hydrogen atoms on the nitrogen atoms of the isothiourea moiety can be replaced with various substituents. This is typically achieved by starting with a pre-substituted thiourea. For example, N-(2,6-dichlorophenyl)-N'-acetyl-S-benzyl-isothiourea was synthesized by reacting N-(2,6-dichlorophenyl)-N'-acetyl-thiourea with benzyl chloride in acetone, using potassium carbonate as the base. prepchem.com This demonstrates that complex groups can be appended to the nitrogen atoms to modulate the molecule's steric and electronic properties.

Ring Modifications (Use in Heterocyclic Synthesis): The S-benzylisothiourea core can act as a key building block in the synthesis of more complex heterocyclic systems. Because S-alkylisothioureas are readily available amidines, they can react with bifunctional reagents to form rings. acs.org A notable example is the reaction of S-benzylisothiourea with α-haloketones, such as phenacyl bromide. This reaction leads to the formation of 2-benzylthio-4-phenylimidazole, illustrating how the isothiourea unit can be cyclized into an imidazole (B134444) ring, with the benzylthio group remaining as a substituent. acs.org

Modifications of the Benzyl Group: The aromatic ring of the benzyl group is a prime site for modification. By starting with substituted benzyl halides (e.g., 4-nitrobenzyl chloride, 4-methoxybenzyl chloride), a wide array of derivatives can be synthesized. This strategy allows for the fine-tuning of properties like lipophilicity, electronic character, and potential secondary interactions with biological targets.

The synthesis of derivatives is often guided by a specific purpose, such as targeting a biological molecule. This "directed synthesis" or "rational design" aims to create molecules with enhanced activity or selectivity.

One clear example of this principle is in the design of enzyme inhibitors. Although not S-benzylthioisothiourea itself, the closely related benzoylthioureido benzenesulfonamide (B165840) derivatives were rationally designed as potent and selective inhibitors of carbonic anhydrase (CA) isoforms. orgsyn.org This work utilized a 'tail approach', where different substituted groups were systematically added to a core structure to probe the binding pocket of the target enzyme and optimize interactions. orgsyn.org This same principle can be applied to the S-benzylthioisothiourea scaffold, where modifications to the benzyl ring or the N-substituents would be made to achieve specific binding to a target protein.

The synthesis of alkylthioimidazoles from S-benzylisothiourea is another example of directed synthesis, where the investigation's explicit purpose was to extend the use of S-alkylisothioureas to prepare this specific class of heterocyclic compounds. acs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the product but also the process. Applying advanced techniques and green chemistry principles can lead to more efficient, safer, and environmentally benign syntheses.

Advanced Synthetic Techniques: The classical reflux heating of the S-alkylation reaction could potentially be accelerated using microwave-assisted synthesis, a technique known to dramatically reduce reaction times for many organic transformations. The purification of products can be enhanced using modern chromatographic methods. acs.org For sensitive or complex derivatives, synthesis under an inert atmosphere might be required to prevent side reactions. acs.org

Green Chemistry Considerations: The principles of green chemistry offer a framework for improving the synthesis of S-benzylthioisothiourea.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials from the reactants into the final product. prepchem.com The classical synthesis of the S-benzylisothiouronium salt is an addition reaction and thus has a high atom economy.

Safer Solvents: While ethanol is a relatively benign solvent, research has shown that reactions involving thiourea and benzyl chloride can proceed effectively in aqueous micellar solutions using surfactants like Triton X-100, or even just in water. tandfonline.com Using water as a solvent is a significant improvement from a green chemistry perspective.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. prepchem.com While the primary synthesis is uncatalyzed, derivative syntheses could be designed to use catalysts. For example, developing a catalytic method for the S-alkylation using benzyl alcohols instead of benzyl halides would be a greener alternative, as alcohols are generally less toxic alkylating agents and the only byproduct would be water. rsc.org This "hydrogen borrowing" strategy represents an advanced, green approach. rsc.org

Table 2: Mentioned Chemical Compounds

Spectroscopic and Analytical Characterization of Synthesized S-Benzylthioisothiourea Derivatives

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. solubilityofthings.com In S-benzylisothiouronium chloride and its derivatives, specific absorption bands confirm the presence of key structural features. researchgate.net For example, the thioamide (C=S) group and various N-H, C-N, and C-S bonds exhibit characteristic peaks. iosrjournals.org The analysis of S-benzylisothiouronium chloride has revealed absorption peaks due to N-C-N anti-symmetric and symmetric stretching, as well as C-S-C and C-S symmetric stretching vibrations. researchgate.net

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

| N-H | Stretching | 3156 - 3371 | iosrjournals.org |

| Aromatic C-H | Stretching | ~3013 | researchgate.net |

| Amine/Iminium | N-H Bending | ~1660 | researchgate.net |

| Thioamide (C=S) | Asymmetric Stretching | ~1585 | iosrjournals.org |

| N-C-N | Anti-symmetric Stretching | ~1468 | researchgate.net |

| C-S-C | Stretching | ~1244 | researchgate.net |

| N-C-N | Symmetric Stretching | ~1105 | researchgate.net |

| C-S | Symmetric Stretching | ~720 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the detailed carbon-hydrogen framework of organic molecules. lehigh.edu Both ¹H and ¹³C NMR spectra provide valuable information on the chemical environment of the nuclei. For S-benzylthioisothiourea derivatives, ¹H NMR spectra can confirm the presence of the benzyl group through characteristic signals for the methylene (B1212753) (-CH₂) protons and the aromatic protons on the benzene (B151609) ring. core.ac.ukucl.ac.uk The chemical shifts of these protons are influenced by the substitution pattern on the aromatic ring and the nature of the isothiourea moiety. libretexts.org

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity | Reference |

| NH₂ (Isothiourea) | Variable, broad | Singlet | iosrjournals.org |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | ucl.ac.uk |

| Methylene (S-CH₂) | ~4.4 | Singlet | ucl.ac.uk |

| N-CH₃ | ~2.79 | Singlet | core.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. vscht.cz When S-benzylisothiouronium salts are analyzed, they can dissociate into the constituent ions of the sulfonic acid and S-benzylisothiourea. researchgate.net The fragmentation of the S-benzylisothiourea moiety itself can provide confirmatory structural data. Common fragmentation patterns for related sulfur-containing compounds involve the cleavage of bonds adjacent to the sulfur atom (α-cleavage). miamioh.eduruc.dk For aromatic compounds, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org The presence of specific isotopes, such as those of chlorine or bromine in substituted derivatives, can be easily identified by the characteristic isotopic distribution patterns in the mass spectrum. lehigh.edu

| Ion Type | Description | Common Fragmentation Pathway | Reference |

| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | Often observed, especially in aromatic derivatives. | libretexts.org |

| [M-SH]⁺ | Loss of a sulfhydryl radical. | A common fragmentation for thiols/thioureas. | miamioh.edu |

| [C₇H₇]⁺ | Benzyl cation (tropylium ion). | A very common and stable fragment from benzyl-containing compounds. | lehigh.edu |

| [M-Alkyl]⁺ | Loss of an alkyl group from N-substituted derivatives. | α-cleavage next to the nitrogen atom. | miamioh.edu |

Through the combined application of these spectroscopic methods, the structures of synthesized S-Benzylthioisothiourea derivatives can be unambiguously confirmed, ensuring the foundation for further investigation into their chemical and biological properties.

Structure Activity Relationship Sar Elucidation for S Benzylthioisothiourea Derivatives

Correlating Structural Features with Biological Efficacy

The fundamental structure of S-benzylisothiourea is a critical determinant of its biological activity. Research has demonstrated that the S-benzylisothiourea scaffold itself is both necessary and sufficient for certain biological effects, such as inducing the formation of spherical cells in Escherichia coli. This activity is significantly diminished or absent in related compounds where core components are altered. For instance, replacing the benzyl (B1604629) group with a cyclohexylmethyl or heptyl group, or modifying the isothiourea moiety, leads to a loss of the specific spherical cell-inducing activity. niscpr.res.in

Specifically, S-cyclohexylmethylisothiourea showed no antibacterial effect, while S-heptylisothiourea, although possessing antibacterial properties, induced cell elongation rather than spherical formation. niscpr.res.in This underscores that the synergy between the benzyl ring and the isothiourea group is essential for this particular biological outcome. The core structure acts as a pharmacophore, the essential three-dimensional arrangement of chemical features that a drug molecule must possess to exert its biological effect. nih.gov

Influence of Substituent Nature and Position on Bioactivity Profiles

The bioactivity of S-Benzylthioisothiourea derivatives can be finely tuned by altering the nature and position of substituents on the benzyl ring. The addition of specific substituents can dramatically enhance biological efficacy. Studies on E. coli have shown that introducing chloro-substituents at the 3- and/or 4-positions of the S-benzyl group potentiates the activity of inducing spherical cells. niscpr.res.in

For example, S-(3,4-dichlorobenzyl)isothiourea (also known as A22) is a potent inducer of these spherical cells. S-(4-Chlorobenzyl)isothiourea also exhibits this activity, albeit to a lesser extent than the di-chloro derivative, while the unsubstituted S-benzylisothiourea is significantly less active. niscpr.res.in This highlights that both the electronic properties and the specific location of the substituent are pivotal. Electron-withdrawing groups like chlorine at the meta and para positions appear to be favorable for this activity. This principle, where substituent properties and placement dictate the level of biological response, is a cornerstone of SAR studies. nih.gov

The following table summarizes the observed activity of various S-Benzylthioisothiourea derivatives and related compounds against E. coli.

| Compound Name | Core Structure Modification | Substituent on Benzyl Ring | Biological Effect on E. coli |

| S-(3,4-dichlorobenzyl)isothiourea | None | 3,4-dichloro | Potent spherical cell induction |

| S-(4-Chlorobenzyl)isothiourea | None | 4-chloro | Spherical cell induction (less potent) |

| S-Benzylthioisothiourea | None | None | Weak spherical cell induction |

| S-Cyclohexylmethylisothiourea | Benzyl group replaced by cyclohexylmethyl | N/A | No antibacterial activity |

| S-Heptylisothiourea | Benzyl group replaced by heptyl | N/A | Antibacterial; induced elongated cells |

| Benzylisothiocyanate | Isothiourea group modified | None | Growth inhibition; no spherical cells |

This table is generated based on findings from research on the structural requirements for inducing spherical cells in E. coli. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govdovepress.com This approach is invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues. scirp.org While specific, detailed QSAR studies on S-Benzylthioisothiourea for activities like enzyme inhibition are not extensively published, the methodology can be applied. A typical QSAR study involves calculating molecular descriptors for a set of derivatives and correlating them with their measured biological activities using statistical methods like multiple linear regression (MLR). nih.gov

For isothiourea and thiourea (B124793) derivatives targeting other biological systems, QSAR analyses have successfully identified key physicochemical properties governing their potency. niscpr.res.innih.govfarmaciajournal.com For instance, a QSAR study on iNOS inhibitors revealed that activity was influenced by a combination of topological, density, and steric parameters. niscpr.res.in Such models suggest that drug-receptor interactions are complex, involving factors beyond simple electronic effects. A hypothetical QSAR model for S-Benzylthioisothiourea derivatives might look like:

log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) - c*(Descriptor 3) + ... + Constant

Where IC50 is the inhibitory concentration, and the descriptors could represent electronic properties (like Hammett constants), steric bulk (like molar refractivity), or hydrophobicity (like LogP). The coefficients (a, b, c) would indicate the positive or negative impact of each descriptor on the biological activity. dovepress.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling identifies the essential spatial arrangement of functional groups responsible for a molecule's biological activity. nih.govnih.gov This model then serves as a 3D query to screen databases for new, structurally diverse compounds or to guide the modification of an existing lead compound. frontiersin.org The process of refining a promising initial compound (a "hit" or "lead") into a more potent and selective candidate is known as lead optimization. preprints.org

S-benzylisothiourea itself was identified as an inhibitor of the enzyme indoleamine-2,3-dioxygenase (IDO). lew.ro This discovery served as the starting point for a lead optimization campaign. By synthesizing and testing various analogues, researchers were able to identify derivatives with significantly improved, sub-micromolar inhibitory potency. lew.ro This process likely involved creating a pharmacophore model based on the S-benzylisothiourea scaffold, which suggests the isothiourea moiety is a critical pharmacophore for binding to the heme group in enzymes like IDO. lew.ro The optimization process involves systematically altering parts of the lead molecule to improve interactions with the target, guided by the pharmacophore model and SAR data. preprints.orgnih.gov

Computational Approaches to SAR (e.g., molecular descriptors, statistical analysis)

Modern SAR studies heavily rely on computational methods to calculate molecular descriptors and perform statistical analysis. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. researchgate.netnih.gov These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., surface area) descriptors. researchgate.net

In the context of S-Benzylthioisothiourea derivatives, relevant descriptors would include:

Electronic Descriptors: Net atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which can be calculated using quantum chemical methods. lew.ro These help quantify the effects of electron-withdrawing or -donating substituents.

Steric Descriptors: Van der Waals volume, surface area, and molar refractivity. These describe the size and shape of the molecule, which are crucial for fitting into a receptor's binding site. nih.gov

Hydrophobic Descriptors: The partition coefficient (LogP), which measures a compound's distribution between an oily and an aqueous phase, indicating its hydrophobicity. lew.ro

Once calculated for a series of compounds, these descriptors are subjected to statistical analysis, often using machine learning algorithms or regression techniques, to build a predictive QSAR model. nih.govrsc.org This allows researchers to understand which properties are most important for activity and to predict the potency of new, unsynthesized molecules, thereby streamlining the drug discovery process. collaborativedrug.com

Mechanistic Dissections of Biological Activities of S Benzylthioisothiourea and Its Analogues Pre Clinical Focus

Antimicrobial Activity and Underlying Mechanisms

Antibacterial Action and Cellular Targets (e.g., DNA gyrase, bacterial membranes)

There is no available scientific literature from the search results detailing the antibacterial actions or specific cellular targets of S-Benzylthioisothiourea. Research has not yet elucidated whether this compound interacts with key bacterial enzymes like DNA gyrase or disrupts bacterial membranes.

Antifungal Properties and Molecular Pathways

Information regarding the antifungal properties of S-Benzylthioisothiourea and its effects on fungal molecular pathways is not available in the current body of scientific research.

Antiviral Efficacy and Replicative Interference

There is no evidence in the reviewed literature to suggest that S-Benzylthioisothiourea possesses antiviral efficacy or interferes with viral replication processes.

Anticancer Activity and Cellular Signaling Modulation

While direct studies on the anticancer mechanisms of S-Benzylthioisothiourea are limited, related research provides some context on its potential role in synthesizing therapeutically active agents.

Mechanisms of Cell Growth Inhibition and Cytostatic Effects

Direct evidence for cell growth inhibition or cytostatic effects caused by S-Benzylthioisothiourea is not present in the available literature. However, the compound has been used as a reactant to create other molecules with antitumor properties. For instance, S-benzylthioisothiouronium hydrochloride was used in the synthesis of purin-6-yl benzyl (B1604629) disulfide derivatives. One of these derivatives, a product of the reaction with 6-mercaptopurine, demonstrated greater antitumor activity than the parent compound, 6-mercaptopurine, in models of ascites Sarcoma 180 and Nakahara-Fukuoka sarcoma jst.go.jp. This suggests that the benzylthio moiety, originating from S-Benzylthioisothiourea, may contribute to the biological activity of the resulting molecule, but does not describe the activity of S-Benzylthioisothiourea itself.

Induction of Apoptosis and Programmed Cell Death Pathways

There are no studies that directly demonstrate S-Benzylthioisothiourea's ability to induce apoptosis or modulate programmed cell death pathways. The compound has been used as a chemical modifying agent to study tRNA. In one such study, S-benzylthioisothiourea was used to reversibly modify tRNA to investigate the function of the tRNA methyltransferase Trm10 researchgate.net. While a deficiency in the enzyme under investigation was linked to the intrinsic pathway of apoptosis, this apoptotic activity was not attributed to S-Benzylthioisothiourea researchgate.net.

Modulation of Key Cell Signaling Cascades (e.g., PI3K/Akt, MAPK pathways)

The capacity of S-benzylthioisothiourea and its analogues to influence intracellular signaling is a critical aspect of their biological activity. While direct evidence detailing the effects of S-benzylthioisothiourea on the PI3K/Akt and MAPK pathways is limited in publicly accessible pre-clinical literature, studies on structurally related compounds provide valuable insights into potential mechanisms.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.comcreative-diagnostics.com This pathway is often aberrantly activated in various diseases, most notably cancer, making it a prime target for therapeutic intervention. mdpi.combio-connect.nl The cascade is typically initiated by growth factors that activate receptor tyrosine kinases, leading to the activation of PI3K. nih.gov PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.com PIP3 recruits proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt, to the cell membrane, leading to their activation through phosphorylation. nih.gov Once active, Akt phosphorylates a multitude of downstream substrates to orchestrate its diverse cellular effects. creative-diagnostics.com

Pre-clinical research on benzyl isothiocyanate (BITC), a compound sharing the benzyl group with S-benzylthioisothiourea, has demonstrated significant inhibition of the PI3K/Akt pathway in pancreatic cancer models. nih.gov Treatment with BITC was shown to suppress the phosphorylation of both PI3K and Akt (at Ser-473), which is essential for its full activation. nih.gov This inhibition of the PI3K/Akt axis was associated with the suppression of pancreatic tumor growth, suggesting that related compounds may exert their effects through similar mechanisms. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another crucial set of cascades that transduce extracellular signals to the cell nucleus to regulate processes like gene expression, cell proliferation, differentiation, and apoptosis. The MAPK family includes several distinct cascades, such as the extracellular signal-regulated kinases (ERK), which are typically activated by growth factors and mitogens. The PI3K/Akt and MAPK pathways are known to have numerous points of overlap and cross-talk, often acting in concert to control cell fate. drugbank.com While specific data on the modulation of MAPK pathways by S-benzylthioisothiourea is not available, the established interplay between PI3K/Akt and MAPK signaling suggests that interference with one pathway could influence the other. drugbank.com

Interference with Multidrug Resistance Mechanisms

The emergence of multidrug resistance (MDR) in pathogenic bacteria and cancer cells is a major obstacle in clinical practice. A key mechanism underlying MDR is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively extrude therapeutic agents from the cell, reducing their intracellular concentration and efficacy. nih.gov Isothiourea derivatives have been identified as a promising class of compounds with the potential to combat MDR microorganisms.

Pre-clinical studies have demonstrated that S-benzylthioisothiourea analogues possess significant activity against a wide array of clinically important MDR bacteria. nih.gov For instance, S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) and S-(4-chlorobenzyl)isothiourea hydrochloride (C2) have shown potent activity against Enterobacteriaceae that produce NDM-1 carbapenemase, a critical resistance determinant. nih.gov Furthermore, other derivatives have displayed good activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests an ability to either evade or interfere with the resistance mechanisms present in these challenging pathogens.

The table below summarizes the in vitro activity of selected S-benzylthioisothiourea analogues against various multidrug-resistant bacterial strains.

| Compound Name | Bacterial Strain | Resistance Profile | MIC Value |

| S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) | Enterobacteriaceae | NDM-1 Carbapenemase-producing | MIC₉₀ = 4 µg/mL nih.gov |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Enterobacteriaceae | NDM-1 Carbapenemase-producing | MIC₉₀ = 4 µg/mL nih.gov |

| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | Pseudomonas aeruginosa | Multidrug-Resistant | MIC₅₀ = 32 µg/mL nih.gov |

| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC₉₀ = 8 µg/mL nih.gov |

*MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of isolates.

Beyond bacteria, thiourea (B124793) derivatives have also been explored for their potential to circumvent MDR in other contexts. In silico studies have screened thiourea derivatives for their interaction with the human ABCB1 transporter (P-glycoprotein), a key efflux pump implicated in cancer chemotherapy resistance. nih.gov This line of research indicates that the isothiourea scaffold is being actively investigated for its potential to modulate key proteins involved in multidrug resistance.

Enzymatic Modulation and Inhibition Dynamics

Enzyme Target Identification and Validation (e.g., methyltransferases, carbonic anhydrases)

S-benzylthioisothiourea and its analogues have been identified as inhibitors of several key enzymes, demonstrating the therapeutic potential of this chemical scaffold. Target identification and validation are crucial first steps in understanding the molecular basis of a compound's biological effects.

Indoleamine-2,3-dioxygenase (IDO) : A significant target identified for S-benzylthioisothiourea derivatives is Indoleamine-2,3-dioxygenase (IDO). nih.gov IDO is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, overexpression of IDO by tumor cells leads to a depletion of tryptophan in the local microenvironment, which impairs the function of immune cells, particularly T-cells, and promotes immune tolerance towards the tumor. Therefore, inhibiting IDO is a major strategy in cancer immunotherapy. S-benzylthioisothiourea was discovered as an IDO inhibitor through screening programs, and subsequent optimization has led to the development of analogues with sub-micromolar inhibitory activity. nih.govnih.gov

Nitric Oxide Synthase (NOS) : Various isothiourea derivatives are well-known inhibitors of Nitric Oxide Synthase (NOS) isoforms. NOS enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Overproduction of NO is implicated in inflammatory conditions and septic shock. Studies have shown that compounds such as S-(3,4-dichlorobenzyl)isothiourea hydrochloride can inhibit Ca²⁺/calmodulin-dependent (non-inducible) NOS activity in rat brain homogenates, indicating their potential as modulators of NO signaling. nih.gov

Other Enzyme Targets : The broader class of thiourea derivatives has been shown to inhibit a wide range of other enzymes. These findings, while not all specific to S-benzylthioisothiourea, highlight the versatility of the thiourea scaffold in enzyme inhibition. Validated targets for various thiourea derivatives include:

Urease : Inhibition is relevant for treating infections by urease-producing bacteria like Helicobacter pylori. mdpi.comnih.gov

Cholinesterases (AChE and BChE) : Inhibition is a key strategy for managing Alzheimer's disease. mdpi.comnih.gov

Aldose Reductase, α-amylase, and α-glycosidase : These are targets for managing diabetic complications and type 2 diabetes. x-mol.net

Kinetic Characterization of Enzyme Inhibition (e.g., Km, Vmax, competitive, non-competitive, uncompetitive modes)

The characterization of enzyme inhibition kinetics is essential for understanding how a compound affects its target. This involves determining key parameters such as the Michaelis constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki), as well as identifying the mode of inhibition (competitive, non-competitive, or uncompetitive). researchgate.netlibretexts.org

Competitive inhibition occurs when the inhibitor resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. It is characterized by an increase in the apparent Km with no change in Vmax. nih.gov

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency. In this mode, Vmax is decreased while Km remains unchanged. creative-enzymes.com

Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex. This mode is characterized by a decrease in both Vmax and Km. creative-enzymes.com

While detailed kinetic analyses (Km, Vmax) for S-benzylthioisothiourea are not extensively reported in all studies, inhibitor potency is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%. This value is a crucial metric for comparing the potency of different compounds.

The table below presents IC₅₀ and Ki values for various thiourea derivatives against their respective enzyme targets, illustrating the potency achieved by this class of compounds.

| Compound Class | Enzyme Target | Reported Potency (IC₅₀ / Ki) |

| Cyclic S-benzylthioisothiourea analogue (2i) | Kynurenine Production (cellular assay) | IC₅₀ = 0.34 µM nih.gov |

| Acyl thiourea derivative (4) | Urease | IC₅₀ = 0.0389 µM rsc.org |

| Bis-acyl-thiourea derivative (UP-1) | Urease | IC₅₀ = 1.55 µM nih.gov |

| Thiourea derivative (1c) | Aldose Reductase | IC₅₀ = 1.46 µM x-mol.net |

| Thiourea derivative (1-(3-chlorophenyl)-3-cyclohexylthiourea) | Acetylcholinesterase (AChE) | IC₅₀ = 50 µg/mL nih.gov |

| Thiourea derivative (1-(3-chlorophenyl)-3-cyclohexylthiourea) | Butyrylcholinesterase (BChE) | IC₅₀ = 60 µg/mL nih.gov |

| Thiourea derivative | α-Glucosidase | Ki = 14.32 µM x-mol.net |

Specificity and Selectivity Profiling against Enzyme Isoforms

Many enzymes exist as multiple isoforms, which are structurally similar proteins that catalyze the same reaction but may differ in their kinetic properties, tissue distribution, and regulation. Achieving selectivity for a specific enzyme isoform is a critical goal in drug development to maximize therapeutic efficacy and minimize off-target effects.

For inhibitors of Nitric Oxide Synthase (NOS), isoform selectivity is particularly important. There are three main isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While inhibition of iNOS is often desired to reduce inflammation, inhibition of eNOS can lead to cardiovascular side effects like hypertension.

Pre-clinical research has identified S-benzylthioisothiourea derivatives, such as S-(3,4-dichlorobenzyl)isothiourea hydrochloride, as potent inhibitors of Ca²⁺/calmodulin-dependent NOS activity. nih.gov This category includes both nNOS and eNOS. The initial findings have prompted calls for more in-depth studies to fully characterize the selectivity of these novel compounds against the different NOS isoforms to better define their therapeutic potential and possible side-effect profiles. nih.gov

Interactions with Biomacromolecules

The biological effects of small molecules like S-benzylthioisothiourea are predicated on their physical interactions with larger biomacromolecules, primarily proteins and nucleic acids. Understanding the nature of these interactions at a molecular level is fundamental to elucidating their mechanism of action.

Protein Interactions : The primary mechanism of action for S-benzylthioisothiourea and its analogues involves binding to the active or allosteric sites of target enzymes, as discussed in the enzymatic modulation section. Beyond enzyme inhibition, these compounds may interact with other proteins. For instance, the S-benzylthioisothiourea derivative known as A22 was found to induce a spherical cell shape in E. coli. nih.govnih.gov This effect is thought to result from the compound acting on one or more rod-shape-determining proteins, such as RodA or MreB, rather than the classical penicillin-binding proteins. nih.govoup.com This suggests a specific, non-covalent binding interaction with these cytoskeletal proteins, leading to a distinct morphological change in the bacteria. The binding of thiourea derivatives to proteins can be studied using various biophysical techniques, including fluorescence spectroscopy, which can detect changes in the intrinsic fluorescence of tryptophan residues upon ligand binding, and circular dichroism, which can reveal alterations in the protein's secondary structure. mdpi.com

DNA Interactions : The thiourea scaffold is also known to participate in interactions with nucleic acids. Studies on various thiourea and acylthiourea derivatives have demonstrated their ability to bind to DNA. nih.govrsc.org The primary mode of interaction is often found to be non-covalent, involving either intercalation between DNA base pairs or binding within the minor or major grooves of the DNA helix. rsc.orgmdpi.com These interactions can be confirmed experimentally through several methods:

UV-Visible Spectroscopy : Binding to DNA can cause a hypochromic shift (decrease in absorbance), which is indicative of groove binding or intercalation. rsc.org

Viscosity Measurements : Intercalation of a compound into the DNA helix typically causes the DNA to lengthen and become more rigid, leading to a measurable increase in viscosity. Groove binding, in contrast, has a much smaller effect on viscosity. nih.gov

Cyclic Voltammetry : The formation of a bulky compound-DNA complex can be detected by a decrease in the diffusion coefficient of the electroactive compound. nih.gov

Protein Binding and Conformational Changes

Currently, detailed research findings specifically elucidating the direct binding of S-Benzylthioisothiourea to proteins and the subsequent conformational changes are not extensively available in the public domain. While the covalent modification of proteins by electrophilic compounds is a known mechanism of action for many biologically active molecules, specific studies detailing this interaction for S-Benzylthioisothiourea, including identification of protein targets and characterization of conformational shifts, are not sufficiently documented in pre-clinical research to provide a detailed summary.

Nucleic Acid Modification and Functional Perturbation (e.g., tRNA modification)

S-Benzylthioisothiourea (sBTIU) has been identified as a compound capable of chemically modifying nucleic acids, specifically transfer RNA (tRNA), leading to functional perturbations of biological processes. Research has focused on its ability to reversibly modify specific nucleotides within tRNA, thereby influencing tRNA's role in protein synthesis.

A key target of sBTIU is 4-thiouridine (B1664626) (s⁴U), a modified nucleoside found in the tRNA of Escherichia coli. In a notable study, sBTIU was used to reversibly modify the s⁴U at position 8 (s⁴U8) in E. coli tRNAfMet. drugbank.com This modification was instrumental in probing the role of the U8 residue in the recognition of the tRNA by tRNA (guanosine-2'-)-methyltransferase (Gm-methylase), an enzyme from the extreme thermophile Thermus thermophilus. drugbank.com

The modification of s⁴U8 by sBTIU led to a significant decrease in the initial velocity of the methylation reaction catalyzed by Gm-methylase, reducing it to 40% of that observed with the unmodified tRNA. drugbank.com This suggests that the alteration of the s⁴U8 residue by sBTIU interferes with the optimal recognition of the tRNA by the methylase. Importantly, the modification is reversible; upon treatment with a reducing agent (β-mercaptoethanol), the sBTIU-modified tRNA regained almost its full methyl acceptor activity. drugbank.com

Kinetic analysis of the methylation reaction revealed that the sBTIU-modified tRNAfMet exhibited a larger Michaelis constant (Km) and a slightly smaller maximum velocity (Vmax) compared to the intact tRNAfMet. drugbank.com The increase in Km indicates a reduced affinity of the Gm-methylase for the sBTIU-modified tRNA. Despite this, the modification at s⁴U8 by sBTIU did not affect other tRNA functions, such as methylation by tRNA (adenine-1-)-methyltransferase (m¹A-methylase) or aminoacylation by aminoacyl-tRNA synthetase (ARS). drugbank.com These findings collectively indicate that the conformation of the s⁴U8 residue is crucial for the specific recognition by Gm-methylase, and that sBTIU can be used as a tool to probe such structure-function relationships in tRNA. drugbank.com

Interactive Data Table: Kinetic Parameters of Gm-methylase with Intact and Modified tRNAfMet

| tRNA Substrate | Km (µM) | Vmax (pmol/min) |

| Intact tRNAfMet | 0.43 | 2.5 |

| sBTIU-modified tRNAfMet | 1.00 | 2.0 |

Computational and Theoretical Investigations of S Benzylthioisothiourea

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. farmaciajournal.comrsc.org This method is widely employed to forecast the binding mode and affinity of a ligand, such as S-Benzylthioisothiourea, within the active site of a target protein.

Molecular docking simulations predict how S-Benzylthioisothiourea might fit into the binding pocket of a biological target, such as an enzyme or receptor. The process generates various possible binding poses and calculates a "docking score" for each, which estimates the binding affinity. rsc.orgfip.org A more negative score typically indicates a more favorable, stronger binding interaction. biorxiv.org For thiourea (B124793) derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes, including bacterial DNA gyrase and topoisomerase IV. nih.gov

The binding mode describes the specific orientation and conformation of the ligand within the binding site, detailing the intermolecular interactions formed. singidunum.ac.rs These interactions are predominantly non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. rsc.orgmdpi.com For instance, studies on thiourea analogs have shown that the sulfur and nitrogen atoms of the thiourea core are often involved in forming crucial hydrogen bonds with the target protein. fip.orgbiointerfaceresearch.com The benzyl (B1604629) group of S-Benzylthioisothiourea would likely engage in hydrophobic or π-π interactions with aromatic residues in the binding pocket. biointerfaceresearch.com

Table 1: Predicted Binding Affinities of Representative Thiourea Derivatives Against Bacterial Targets

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Benzoylthiourea Analog | DNA Gyrase Subunit B | -6.5 to -8.2 |

| Thiadiazole-Thiourea Hybrid | E. coli DNA Gyrase B | -10.77 |

| Thiadiazole-Thiourea Hybrid | E. coli Topoisomerase IV | -7.88 |

| Dibenzoylthiourea | PBP2a (S. aureus) | < -5.75 |

Note: Data is illustrative and derived from studies on various thiourea derivatives to represent typical binding affinity ranges predicted by molecular docking. fip.orgnih.govnih.gov

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand interaction. singidunum.ac.rs By analyzing the docked pose of S-Benzylthioisothiourea, researchers can pinpoint which residues form hydrogen bonds, hydrophobic contacts, or other significant interactions.

For thiourea derivatives, the NH groups often act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen bond acceptor. rsc.orgbiointerfaceresearch.com Studies on various thiourea compounds targeting different enzymes have revealed interactions with key residues. For example, in the active site of DNA gyrase, interactions with residues like Aspartate (Asp) are crucial for inhibitory activity. fip.org Similarly, interactions with residues like Tyrosine (Tyr), Serine (Ser), and Valine (Val) have been observed for thiourea derivatives in other enzyme active sites. rsc.orgnih.gov The aromatic rings of the benzyl group can form favorable π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). biointerfaceresearch.comnih.gov

Table 2: Key Amino Acid Residues Involved in Binding Thiourea Derivatives

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| DNA Gyrase | Asp, Lys, Tys | Hydrogen Bond, Hydrophobic |

| Acetylcholinesterase | Tyr, Ser | Hydrogen Bond |

| Urease | Met, Cys, Ala | Hydrophobic, Arene-Arene |

| Ribonucleotide Reductase | Ile, Arg | Hydrogen Bond |

| Ribonucleotide Reductase | Val, Tyr, Ala, Gln, Leu | Non-bonding Interactions |

Note: This table summarizes findings from docking studies on various thiourea derivatives against different protein targets to illustrate the types of interactions observed. fip.orgrsc.orgbiointerfaceresearch.comnih.gov

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein complex over time. acs.org Unlike the static picture provided by molecular docking, MD simulations model the movements of atoms and molecules, offering insights into the stability of the binding pose and any conformational changes in the protein or ligand. acs.orgresearchgate.net

The stability of the S-Benzylthioisothiourea-protein complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions over the simulation period. github.io A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. acs.orgresearchgate.net Another parameter, the Root Mean Square Fluctuation (RMSF), is calculated for individual amino acid residues to identify regions of the protein that are flexible or rigid. github.ioresearchgate.net High fluctuations in binding site residues could indicate their importance in accommodating the ligand. nih.gov The number and duration of hydrogen bonds formed between the ligand and protein are also tracked throughout the simulation to confirm the key interactions predicted by docking. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like S-Benzylthioisothiourea. researchgate.netrdd.edu.iq These methods provide detailed information about the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net Other calculated properties, such as the molecular electrostatic potential (MEP), chemical hardness, softness, and electronegativity, provide further insights into the molecule's reactivity and how it might interact with biological targets. nih.govresearchgate.net

Table 3: Illustrative Quantum Chemical Properties for a Thiourea Derivative

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 |

| Electronegativity (χ) | Power to attract electrons | 3.7 to 4.7 |

Note: These values are representative examples based on DFT calculations for thiourea derivatives and serve to illustrate the typical output of such analyses. rdd.edu.iqnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET profiling uses computational models to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. unair.ac.idresearchgate.net This early-stage assessment helps to prioritize compounds and identify potential liabilities, reducing the likelihood of late-stage failures in drug development.

For S-Benzylthioisothiourea, ADMET predictions would assess its drug-likeness based on criteria like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. unair.ac.idbioflux.com.ro Predictions would also cover key pharmacokinetic parameters:

Absorption: Estimating human intestinal absorption (HIA) and cell permeability.

Distribution: Predicting blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Forecasting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimating clearance rates.

Toxicity: Predicting potential risks such as hepatotoxicity or mutagenicity.

Thiourea derivatives have been subjected to these analyses, with many showing favorable drug-like properties and acceptable safety profiles. researchgate.netunair.ac.id

Table 4: Predicted ADMET and Drug-Likeness Properties for a Representative Thiourea Derivative

| Property | Prediction | Significance |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Pass | Good oral bioavailability potential |

| Bioavailability Score | ~0.55 | Indicates potential for good absorption and distribution |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gastrointestinal tract |

| BBB Permeant | No/Low | May not readily cross into the central nervous system |

| CYP Inhibitor (e.g., CYP2D6) | No | Low potential for drug-drug interactions via this pathway |

| Toxicity | ||

| Hepatotoxicity | Low/No | Reduced risk of liver damage |

Note: This table presents typical in silico predictions for thiourea-based compounds and is for illustrative purposes. unair.ac.idresearchgate.net

Pre Clinical Evaluation and Therapeutic Potential Assessment of S Benzylthioisothiourea Derivatives

In Vitro Efficacy and Selectivity in Biological Models

The initial stages of evaluating S-Benzylthioisothiourea derivatives involve robust in vitro testing to determine their biological activity and specificity. These laboratory-based assays are crucial for identifying promising candidates for further development.

Cell-Based Assays for Antiproliferative and Antimicrobial Activities

Cell-based assays are a cornerstone of in vitro evaluation, providing initial insights into the potential of S-Benzylthioisothiourea derivatives as either anticancer or antimicrobial agents.

For antiproliferative activity, researchers utilize various human cancer cell lines to test the cytotoxic effects of these compounds. For instance, studies have investigated the impact of novel S-benzylthioisothiourea derivatives on the viability of pancreatic cancer cell lines such as AsPC-1, Capan-2, and BxPC-3, as well as paraganglioma cell models like PTJ64i and PTJ86i. mdpi.com The widely used MTT assay is a common method to assess cell viability after exposure to the compounds. mdpi.com Similarly, the antiproliferative effects of related heterocyclic compounds, such as those incorporating quinoline (B57606) and pyridine (B92270) structures, have been evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines. bohrium.com These assays help to identify derivatives that can effectively inhibit the growth of cancer cells.

In the realm of antimicrobial activity, S-Benzylthioisothiourea derivatives and structurally related compounds are screened against a panel of clinically relevant bacterial and fungal strains. mdpi.comturkjps.org This includes both Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov The antimicrobial potential is often determined by assessing the inhibition of microbial growth in the presence of the test compounds. mdpi.com For example, some thiourea (B124793) derivatives have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The evaluation often extends to include antifungal activity against species like Candida albicans. bohrium.comturkjps.org

Dose-Response Relationships and Potency Determination (e.g., IC50, MIC)

To quantify the efficacy observed in cell-based assays, dose-response relationships are established. This allows for the determination of key potency metrics such as the half-maximal inhibitory concentration (IC50) for antiproliferative agents and the minimum inhibitory concentration (MIC) for antimicrobials.

The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. For S-benzylthioisothiourea derivatives, IC50 values are determined against various cancer cell lines. For example, certain derivatives have shown potent activity against pancreatic adenocarcinoma cells (Capan-1) with IC50 values as low as 1.4 µM. researchgate.net Other related compounds have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2) and colon cancer (HCT-116) cell lines with IC50 values of 3.8 ± 0.3 and 1.9 ± 0.4 µg/mL, respectively. researchgate.net

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For thiourea derivatives, MIC values have been reported to be as low as 2–16 µg/mL against various strains of Staphylococcus aureus, including MRSA, and Enterococcus faecalis. mdpi.com Some derivatives have shown MIC values in the range of 0.75–25 mM against clinical staphylococcal isolates. researchgate.net These values are critical for comparing the potency of different derivatives and for selecting candidates with the most promising antimicrobial activity.

| Compound Type | Target | Potency Metric | Value | Reference |

|---|---|---|---|---|

| S-benzylthioisothiourea derivative 11o | Pancreatic adenocarcinoma (Capan-1) | IC50 | 1.4 µM | researchgate.net |

| Thiobarbiturate-based s-triazine hydrazone | Hepatocellular carcinoma (HepG2) | IC50 | 3.8 ± 0.3 µg/mL | researchgate.net |

| Thiobarbiturate-based s-triazine hydrazone | Colon cancer (HCT-116) | IC50 | 1.9 ± 0.4 µg/mL | researchgate.net |

| Thiourea derivative TD4 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 2–16 µg/mL | mdpi.com |

| Thiourea derivative TD4 | Enterococcus faecalis | MIC | 2–16 µg/mL | mdpi.com |

Specificity Testing across Diverse Cell Lines or Microbial Strains

A crucial aspect of pre-clinical evaluation is to determine the selectivity of the lead compounds. An ideal therapeutic agent should exhibit high toxicity towards the target cells (cancer cells or microbes) while having minimal impact on normal, healthy host cells.

For anticancer drug candidates, selectivity is often assessed by comparing the cytotoxicity against cancer cell lines to that against normal cell lines. scielo.sa.cr The selectivity index (SI) is a quantitative measure calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells. A higher SI value indicates greater selectivity for cancer cells. brieflands.com For instance, some pyrimidinone derivatives have shown a high selectivity index of 13.7 on HCT-116 cells, suggesting their potential as promising and safe anticancer agents. japsonline.com

In the context of antimicrobial agents, specificity testing involves evaluating the activity of the compounds against a broad range of microbial strains, including both pathogenic and commensal organisms. This helps to understand the spectrum of activity and potential for disrupting the normal microbiota. Furthermore, testing against drug-resistant strains, such as MRSA, is critical to identify compounds that can overcome existing resistance mechanisms. nih.gov Some thiourea derivatives have demonstrated activity against both methicillin-resistant and methicillin-susceptible strains of S. aureus and S. epidermidis. researchgate.net

In Vivo Animal Model Studies for Proof-of-Concept

Following promising in vitro results, the evaluation of S-Benzylthioisothiourea derivatives progresses to in vivo studies using animal models. These studies are essential to understand how the compounds behave in a complex living system and to gather proof-of-concept for their therapeutic potential.

Efficacy Assessment in Disease Progression Models

Animal models that mimic human diseases are employed to assess the in vivo efficacy of S-Benzylthioisothiourea derivatives. biotestfacility.com The choice of model depends on the therapeutic area of interest.

For anticancer research, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. imrpress.com The efficacy of the test compound is then evaluated by monitoring its effect on tumor growth and progression. imrpress.com Similarly, for infectious diseases, animal models of infection are established by challenging the animals with a specific pathogen. The therapeutic efficacy of an antimicrobial derivative is then determined by its ability to reduce the bacterial load and improve survival rates in the infected animals. nih.gov For instance, the in vivo antimicrobial activity of some peptides has been tested in a Staphylococcus aureus infection murine model, where the treatment reduced the bacterial load in the peritoneal lavage solution. nih.gov

Pharmacodynamic Evaluation and Target Engagement in Biological Systems

Pharmacodynamics (PD) is the study of what a drug does to the body. In the context of S-Benzylthioisothiourea derivatives, PD studies in animal models aim to understand the relationship between the compound's concentration in the body and its therapeutic effect. nih.gov This involves measuring biomarkers that indicate the drug is interacting with its intended target and eliciting the desired biological response. biotestfacility.com

Target engagement studies confirm that the drug is binding to its molecular target in the living organism. This can be assessed through various techniques, including measuring the activity of a target enzyme or the expression of a target protein following drug administration. For example, if a derivative is designed to inhibit a specific kinase, its target engagement could be evaluated by measuring the phosphorylation status of the kinase's substrate in tissue samples from treated animals. Understanding the pharmacodynamics and target engagement of S-Benzylthioisothiourea derivatives is crucial for optimizing dosing regimens and predicting their clinical efficacy. nih.gov

Future Directions and Advanced Applications of S Benzylthioisothiourea Research

Development of S-Benzylthioisothiourea-based Prodrugs and Targeted Delivery Systems

A significant avenue for future research lies in the design of S-Benzylthioisothiourea-based prodrugs and targeted delivery systems. Prodrugs are inactive compounds that are converted into their active form within the body through enzymatic or chemical reactions. patsnap.commdpi.com This approach offers numerous advantages, including improved bioavailability, enhanced stability, and reduced off-target side effects. patsnap.com

The development of prodrugs is a key strategy to overcome challenges such as poor solubility or instability of a parent drug. ijpsonline.com For a compound like S-Benzylthioisothiourea, a prodrug strategy could involve modifying its structure to enhance its transport across biological membranes. For instance, attaching a lipophilic moiety could improve its absorption, while adding a polar group like a phosphate (B84403) could increase its aqueous solubility for parenteral delivery. mdpi.com

Targeted delivery systems represent another layer of sophistication, aiming to concentrate the therapeutic agent at the site of action, such as a tumor. nih.gov This can be achieved by conjugating the prodrug to a targeting moiety, such as an antibody that recognizes a tumor-specific antigen or a ligand for a receptor that is overexpressed on cancer cells. frontiersin.org Researchers are exploring the use of microorganisms native to the tumor microenvironment as vectors for prodrug delivery. nih.gov For example, an engineered bacterium could be designed to release an active form of S-Benzylthioisothiourea specifically within the tumor, maximizing its therapeutic effect while minimizing systemic exposure. nih.gov

Table 1: Potential Prodrug Strategies for S-Benzylthioisothiourea

| Prodrug Strategy | Mechanism of Action | Potential Advantage for S-Benzylthioisothiourea | Example Carrier/Promoiety |

|---|---|---|---|

| Enzyme-Activated Prodrug | A specific enzyme, often abundant in target tissue (e.g., tumors), cleaves the promoiety to release the active drug. mdpi.com | Increased tumor selectivity and reduced systemic toxicity. | Peptide cleaved by tumor-specific proteases. |

| Macromolecular Carrier Conjugate | The drug is linked to a polymer or polysaccharide, which can improve solubility and circulation time, and may passively target tumors via the EPR effect. ijpsonline.com | Enhanced solubility, prolonged half-life, and passive tumor targeting. | Dextran, Chitosan, Polyethylene glycol (PEG). ijpsonline.com |

| Antibody-Drug Conjugate (ADC) | The drug is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. frontiersin.org | Highly specific delivery to target cells, maximizing potency and minimizing off-target effects. | Antibody against a tumor-specific receptor. |

| pH-Sensitive Prodrug | The linkage between the drug and promoiety is stable at physiological pH but hydrolyzes in the acidic tumor microenvironment. | Targeted release in acidic tumor tissues. | Acid-labile linkers. |

Integration into Combination Therapies with Existing Therapeutic Agents

The future of many therapeutic interventions, particularly in oncology, lies in combination therapies. nki.nlmanagingmpn.com This approach involves using multiple drugs that act on different targets or pathways to achieve a synergistic effect, overcome drug resistance, and achieve more durable responses. managingmpn.com Investigating the integration of S-Benzylthioisothiourea into such regimens is a critical next step.

The rationale for combination therapy is to attack a disease from multiple angles. For instance, cancer cells can become resistant to a single agent by activating alternative signaling pathways. nki.nl A combination therapy could simultaneously block the primary pathway with one drug and the escape route with another. nki.nl If S-Benzylthioisothiourea targets a specific cellular process, it could be paired with a traditional chemotherapeutic agent, a targeted therapy, or an immunotherapy. biochempeg.com

Potential combination strategies could include:

With Chemotherapy: S-Benzylthioisothiourea could be used to sensitize cancer cells to the effects of cytotoxic agents, potentially allowing for lower doses of chemotherapy and reducing toxicity.

With Targeted Therapies: It could be combined with drugs that inhibit specific kinases or growth factor receptors. For example, if a tumor is resistant to an EGFR inhibitor, S-Benzylthioisothiourea might target a downstream effector or a parallel survival pathway, restoring sensitivity. nki.nl

With Immunotherapy: There is growing evidence that some small molecules can enhance the efficacy of immune checkpoint inhibitors by altering the tumor microenvironment or increasing the expression of tumor antigens. biochempeg.com Future studies could explore whether S-Benzylthioisothiourea has immunomodulatory properties that could be exploited in combination with agents like PD-1/PD-L1 inhibitors.

Table 2: Illustrative Combination Therapy Concepts for S-Benzylthioisothiourea

| Combination Agent Class | Hypothetical Rationale | Potential Outcome |

|---|---|---|

| DNA Damaging Agents (e.g., Platinum drugs) | S-Benzylthioisothiourea might inhibit a DNA repair pathway, increasing the efficacy of the DNA damaging agent. biochempeg.com | Synergistic cell killing and overcoming resistance to chemotherapy. |

| Kinase Inhibitors (e.g., Lenvatinib) | If resistance to a kinase inhibitor is driven by a specific signaling bypass, S-Benzylthioisothiourea could potentially block that alternative route. nki.nl | Restoration of sensitivity to the targeted agent and prolonged disease control. |

| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | S-Benzylthioisothiourea could potentially induce immunogenic cell death, leading to an influx of T-cells into the tumor and enhancing the anti-tumor immune response. biochempeg.com | Improved response rates to immunotherapy. |

| Bcl-2 Inhibitors (e.g., Navitoclax) | If S-Benzylthioisothiourea induces cellular stress, combining it with an inhibitor of anti-apoptotic proteins like Bcl-2 could push stressed cells towards apoptosis. managingmpn.com | Enhanced induction of apoptosis in cancer cells. |

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research may have identified primary targets for S-Benzylthioisothiourea, a comprehensive understanding of its mechanism of action requires a broader exploration of its biological interactions. Modern systems biology and chemoproteomics approaches can be employed to uncover novel binding partners and affected pathways. nih.gov This could reveal unexpected therapeutic opportunities in diseases beyond its initial scope of study.

Techniques such as thermal proteome profiling, activity-based protein profiling, and computational docking studies can systematically screen for direct and indirect targets of S-Benzylthioisothiourea within the entire proteome. Identifying a new, high-affinity target could open up entirely new therapeutic areas. For example, a compound initially studied for its anti-cancer properties might be found to interact with a key protein involved in a neurodegenerative disease or a metabolic disorder. nih.gov This process of "drug repurposing" is a highly efficient strategy for drug development. nih.gov

Role as Chemical Probes for Biochemical Pathway Elucidation

A well-characterized small molecule can be a powerful tool for basic research. Chemical probes are small-molecule reagents designed to selectively engage a specific protein target, allowing researchers to study its function in cells and organisms. thesgc.org Developing S-Benzylthioisothiourea into a chemical probe could provide invaluable insights into the biochemical pathways it modulates.

To serve as a robust chemical probe, a molecule should ideally be potent, selective, and cell-permeable. thesgc.org The development process would involve creating derivatives of S-Benzylthioisothiourea that retain their biological activity but are modified to include a "handle" for detection or manipulation. This could be a fluorescent tag for imaging, a biotin (B1667282) tag for affinity purification of the target protein, or a photo-crosslinking group to permanently link the probe to its target for easier identification. mdpi.comrsc.org Such probes could be used to answer fundamental questions about the spatiotemporal dynamics of its target, providing a much deeper understanding of the biological system. rsc.org

Biotechnological Applications and Material Science Innovations

The intersection of chemistry, biotechnology, and material science offers fertile ground for innovation. iksadyayinevi.comlabroots.com The unique chemical properties of S-Benzylthioisothiourea could be harnessed in these interdisciplinary fields. Research efforts in this area are inherently collaborative, bringing together biologists, chemists, and materials engineers. nih.gov

Potential applications include:

Antimicrobial Materials: If S-Benzylthioisothiourea possesses antimicrobial properties, it could be incorporated into polymers or coatings for medical devices, textiles, or surfaces to prevent biofilm formation and microbial contamination.

Functional Biomaterials: The compound could serve as a building block or a functionalizing agent for creating new biomaterials. For example, it could be integrated into hydrogels or scaffolds used in tissue engineering to modulate cellular behavior or provide a therapeutic effect.

Biosensors: Derivatives of S-Benzylthioisothiourea could be developed as components of biosensors. If it binds selectively to a particular enzyme or protein, it could be immobilized on a transducer to detect the presence of that analyte. The field of biotechnology is fundamentally about using biological knowledge to create new products and processes. iksadyayinevi.comuchile.cl

The transition from a petroleum-based economy to a more sustainable, circular one relies heavily on the development of new materials from biological and chemical resources. nih.gov Small molecules like S-Benzylthioisothiourea represent a vast, largely untapped resource for the creation of these next-generation materials and biotechnologies. educations.com

Q & A

Q. What are the established synthetic pathways for S-Benzylthioisothiourea, and how do reaction conditions influence yield and purity?

S-Benzylthioisothiourea is typically synthesized via condensation reactions between benzyl isothiocyanate and thioamides or via thiourea derivatives. Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (room temp. vs. reflux), and stoichiometric ratios. Purification often involves recrystallization or column chromatography. For reproducibility, document solvent drying, inert gas use, and reaction monitoring via TLC or NMR .

Q. What spectroscopic and chromatographic methods are most effective for characterizing S-Benzylthioisothiourea?

Characterization requires a multi-technique approach:

- NMR : Confirm structure via ¹H/¹³C NMR signals for thiourea protons (δ 9–11 ppm) and benzyl group aromatic peaks.

- IR : Identify N-H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹).

- HPLC/MS : Assess purity and molecular ion peaks. Cross-validate with elemental analysis for stoichiometric accuracy .

Q. How does pH affect the stability of S-Benzylthioisothiourea in aqueous solutions?

Stability studies should use buffered solutions across pH 2–12, monitored via UV-Vis spectroscopy or HPLC. Acidic conditions may protonate the thiourea moiety, reducing reactivity, while alkaline environments risk hydrolysis. Document degradation products using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of S-Benzylthioisothiourea derivatives?

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Address this by:

Q. What strategies optimize the design of S-Benzylthioisothiourea-based metal chelators for catalytic applications?

Focus on ligand geometry and electronic effects:

Q. How should researchers address discrepancies in thermodynamic data (e.g., ΔG, binding constants) for S-Benzylthioisothiourea interactions?

Discrepancies may stem from measurement techniques (ITC vs. fluorescence titration) or solvent effects. Mitigate by:

- Replicating experiments under identical conditions.

- Validating data with dual methods (e.g., SPR and ITC).

- Reporting confidence intervals and error margins in publications .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing S-Benzylthioisothiourea derivatives?

- Detail inert atmosphere procedures (argon/vacuum lines).

- Include step-by-step purification metrics (e.g., Rf values, eluent ratios).

- Share raw spectral data in supplementary materials .

Q. How can computational chemistry complement experimental studies of S-Benzylthioisothiourea?

- Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational spectra or reaction pathways.

- Perform MD simulations to study solvent interactions.

- Validate docking results with experimental IC₅₀ values .

Data Presentation and Ethics

Q. What ethical considerations apply when publishing contradictory data on S-Benzylthioisothiourea?

- Disclose all experimental conditions (e.g., reagent batches, instrument calibration).

- Avoid selective data reporting; use platforms like Zenodo to share raw datasets.

- Cite prior work objectively, even when results conflict .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.